(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate (CAS: 109687-66-3) is a chiral intermediate widely used in pharmaceutical synthesis, particularly for antidiabetic agents like saxagliptin . Its molecular formula is C₁₅H₂₃NO₅S (MW: 329.41), featuring a tert-butoxycarbonyl (Boc)-protected amine, a phenyl group, and a mesylate (methanesulfonate) leaving group .
Properties
IUPAC Name |
[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5S/c1-15(2,3)21-14(17)16-13(11-20-22(4,18)19)10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,16,17)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRITGBVSKUMAF-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)COS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)COS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435092 | |
| Record name | (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109687-66-3 | |
| Record name | (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of the Amine Group
The synthesis begins with the protection of the primary amine in (S)-2-amino-3-phenylpropan-1-ol using di-tert-butyl dicarbonate (Boc anhydride). This reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, with triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) as a base.
Reaction Conditions:
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Solvent: DCM or THF
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Base: 1.5 equiv TEA
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Temperature: 0°C → 25°C (gradual warming)
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Time: 2–4 hours
The Boc-protected intermediate, (S)-2-((tert-butoxycarbonyl)amino)-3-phenylpropan-1-ol, is isolated via aqueous workup (e.g., 10% NaOH) and purified by column chromatography (hexane/ethyl acetate).
Mesylation of the Alcohol Group
The secondary alcohol is converted to the methanesulfonate ester using methanesulfonyl chloride (MsCl) in toluene or DCM. Triethylamine is added to scavenge HCl, preventing acid-mediated decomposition of the Boc group.
Reaction Conditions:
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Solvent: Toluene or DCM
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Mesylating Agent: 1.2 equiv MsCl
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Base: 1.5 equiv TEA
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Temperature: 25°C
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Time: 30–60 minutes
The crude product is concentrated under reduced pressure and purified via silica gel chromatography (ethyl acetate/hexane) to yield the title compound.
Reaction Optimization and Critical Parameters
Solvent and Base Selection
Toluene is preferred over DCM for mesylation due to its higher boiling point, which minimizes side reactions during prolonged stirring. Triethylamine outperforms weaker bases (e.g., pyridine) in ensuring complete deprotonation of the alcohol.
Temperature Control
Exothermic reactions during Boc protection necessitate gradual warming from 0°C to room temperature to prevent racemization. Mesylation at 25°C avoids premature decomposition of the sulfonate ester.
Stoichiometric Considerations
A slight excess of MsCl (1.2 equiv) ensures complete conversion of the alcohol, while limiting excess reagent minimizes byproducts like sulfonic acids.
Purification and Analytical Characterization
Chromatographic Purification
The Boc-protected intermediate and final product are purified using flash chromatography with gradients of hexane/ethyl acetate (3:1 to 1:1). This achieves >95% purity, as confirmed by thin-layer chromatography (TLC).
Spectroscopic Validation
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H NMR (CDCl): δ 7.25–7.15 (m, 5H, aromatic), 4.95 (s, 1H, NH), 4.20–4.05 (m, 2H, CHOSO), 3.10 (s, 3H, SOCH).
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C NMR : δ 156.2 (C=O), 80.5 (C(CH)), 52.1 (CHOSO), 37.8 (SOCH).
Comparative Analysis of Synthetic Routes
Industrial-Scale Production Considerations
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate is widely used in:
Peptide Synthesis: As a building block in the synthesis of peptides, where the Boc group protects the amine functionality during chain elongation.
Medicinal Chemistry: In the development of pharmaceutical compounds, particularly those involving complex amine structures.
Bioconjugation: For the modification of biomolecules, enabling the attachment of various functional groups to proteins or nucleic acids.
Mechanism of Action
The compound exerts its effects primarily through its functional groups:
Boc Group: Protects the amine group during synthetic transformations, preventing unwanted side reactions.
Methanesulfonate Group:
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfonate Esters
(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-Methylbenzenesulfonate (CAS: 141403-49-8)
- Molecular Formula: C₂₁H₂₇NO₅S (MW: 405.51) .
- Key Differences :
General Reactivity Trends:
Acetate Derivatives
The compounds below (from ) share the Boc-protected amino acid backbone but differ in substituents and functional groups:
(2S)-2-({(2S)-2-Benzamido-3-[4-(propan-2-yloxy)phenyl]propanoyl}amino)-3-phenylpropyl acetate
(2S)-2-{[(2S)-2-Benzamido-3-(4-butoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate
(2S)-2-({(2S)-2-Benzamido-3-[4-(pentyloxy)phenyl]propanoyl}amino)-3-phenylpropyl acetate
- Key Differences: Functional Groups: Acetate esters instead of sulfonates, reducing leaving group ability. Applications: Likely used as protease inhibitors or peptide mimetics rather than coupling intermediates due to reduced reactivity .
Data Table: Comparative Analysis
Biological Activity
(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate, commonly referred to as Boc-amino acid derivative, is a compound that plays a significant role in organic synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula: C₁₅H₂₃NO₅S
- Molecular Weight: 329.41 g/mol
- CAS Number: 109687-66-3
The presence of the tert-butoxycarbonyl (Boc) group allows for the protection of amine functionalities during peptide synthesis, while the methanesulfonate group serves as a good leaving group in nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its functional groups:
1. Boc Group:
- Protects the amine group during chemical transformations, preventing unwanted side reactions.
- Facilitates selective reactions in peptide synthesis, enhancing overall yield and purity.
2. Methanesulfonate Group:
- Acts as an electrophilic center, making the compound reactive towards nucleophiles.
- Enhances the compound's ability to participate in bioconjugation processes, which are critical for drug development and biomolecule modification.
Peptide Synthesis
This compound is extensively utilized in peptide synthesis. The Boc group allows for the sequential addition of amino acids while protecting the amine from deactivation. This method is crucial for constructing complex peptides that can have therapeutic applications.
Medicinal Chemistry
In medicinal chemistry, this compound is employed to develop pharmaceutical agents that require specific amine functionalities. Its versatility allows for modifications that can lead to improved biological activity and selectivity of drug candidates.
Antibacterial Activity
A study investigated various derivatives of thiazolidine compounds related to the Boc-protected amino acid structure. The findings indicated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, one derivative showed an IC₅₀ value of 0.195 µg/mL against Pseudomonas aeruginosa, outperforming traditional antibiotics like Penicillin G and Kanamycin B .
| Compound Name | IC₅₀ Value (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound 14 | 0.195 | Pseudomonas aeruginosa |
| Penicillin G | Higher | - |
| Kanamycin B | Higher | - |
Bioconjugation Studies
Research has demonstrated the effectiveness of this compound in bioconjugation applications. The ability to attach various functional groups to proteins or nucleic acids has opened avenues for targeted drug delivery systems and enhanced imaging techniques in biomedical research.
Q & A
Q. What are the recommended analytical methods for quantifying (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate in complex matrices?
To quantify trace levels of this compound, liquid chromatography-tandem mass spectrometry (LC/MS/MS) is the gold standard. A validated method using a Zorbax SB C18 column (150 × 4.6 mm, 3.5 µm) with electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode achieves detection limits of 0.3 µg/g and linearity (R² = 0.999) between 0.0025–0.3 µg/mL . For sample preparation, solid-phase extraction (SPE) with Oasis HLB cartridges (conditioned with methanol) effectively isolates the compound from aqueous matrices, minimizing matrix interference . Derivatization is unnecessary due to the compound’s inherent ionization efficiency in ESI.
Q. How can the stereochemical integrity of the (S)-configured amino group be preserved during synthesis?
The (S)-configuration is prone to racemization under acidic or basic conditions. Use chiral chromatography (e.g., with cellulose- or amylose-based columns) to monitor enantiopurity post-synthesis. During Boc deprotection, avoid prolonged exposure to strong acids like HCl; instead, employ trifluoroacetic acid (TFA) in dichloromethane at 0–4°C to minimize racemization . Intermediate purification via flash chromatography with silica gel (gradient elution: hexane/ethyl acetate) further ensures stereochemical fidelity.
Q. What strategies mitigate methanesulfonate ester hydrolysis during storage?
Hydrolysis of the methanesulfonate group is pH- and temperature-dependent. Store the compound in anhydrous solvents (e.g., acetonitrile or DMF) at –20°C to slow degradation. Buffered solutions (pH 6–7) with ammonium fluoride (NH₄F) stabilize the ester by reducing nucleophilic attack by water . For long-term storage, lyophilization in the presence of cryoprotectants (e.g., trehalose) is recommended.
Advanced Research Questions
Q. How do solvent polarity and temperature influence the nucleophilic substitution reactivity of the methanesulfonate group?
The methanesulfonate group undergoes SN2 mechanisms in polar aprotic solvents (e.g., DMSO, DMF), where high solvent polarity stabilizes the transition state. Kinetic studies show reaction rates increase by 2–3× in DMF compared to THF . Elevated temperatures (50–70°C) accelerate substitution but risk side reactions (e.g., elimination). For stereospecific substitutions (e.g., with amines), maintain temperatures below 40°C and use catalytic iodide to enhance leaving-group ability without racemization .
Q. What contradictory findings exist regarding the stability of tert-butoxycarbonyl (Boc)-protected amines under acidic conditions, and how can they be resolved?
Some studies report Boc deprotection at pH < 2 (e.g., HCl/dioxane), while others note stability under mild TFA conditions. This discrepancy arises from solvent effects : TFA in non-aqueous media selectively cleaves Boc without hydrolyzing the methanesulfonate ester. To resolve contradictions, monitor intermediates via NMR (¹H/¹³C) and HPLC-MS during deprotection. Use scavengers (e.g., triisopropylsilane) to quench carbocation byproducts and prevent recombination .
Q. How to design experiments to differentiate between SN1 and SN2 mechanisms in reactions involving this compound?
- Kinetic studies : SN1 rates are independent of nucleophile concentration, while SN2 rates show first-order dependence.
- Stereochemical analysis : SN2 results in inversion (monitored by chiral HPLC), whereas SN1 leads to racemization.
- Solvent effects : SN1 is favored in polar protic solvents (e.g., ethanol), while SN2 dominates in polar aprotic media (e.g., DMF) .
- Leaving group modification : Compare reactivity with tosylates or triflates to assess transition-state stabilization.
Q. What in silico methods predict the genotoxic potential of methanesulfonate derivatives?
Quantitative structure-activity relationship (QSAR) models, such as Derek Nexus or Leadscope , predict genotoxicity by identifying structural alerts (e.g., alkylating sulfonate esters). Cross-validate predictions with Ames test data (e.g., Salmonella strains TA98/TA100) . For mechanistic insights, perform density functional theory (DFT) calculations to assess the electrophilicity (e.g., molecular electrostatic potential) of the methanesulfonate group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
